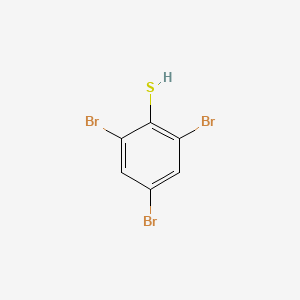

2,4,6-Tribromothiophenol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,6-tribromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSGWTASASRPRAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)S)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50328160 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57730-98-0 | |

| Record name | 2,4,6-Tribromothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50328160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodologies for 2,4,6 Tribromothiophenol

Precursor-Based Synthesis Routes

These routes utilize starting materials that are structurally similar to the final product and require functional group interconversion.

Synthesis from Halogenated Phenols (e.g., 2,4,6-Tribromophenol)

The most prominent precursor-based route to 2,4,6-Tribromothiophenol starts from the readily available 2,4,6-Tribromophenol (B41969). This conversion is classically achieved via the Newman-Kwart rearrangement. wikipedia.orgorganic-chemistry.org This multi-step process is a powerful tool for transforming phenols into their corresponding thiophenols. wikipedia.org

The synthesis proceeds in three main stages:

Formation of an O-Aryl Thiocarbamate : The starting phenol (B47542), 2,4,6-Tribromophenol, is first deprotonated with a base and then reacted with a thiocarbamoyl chloride, such as N,N-dimethylthiocarbamoyl chloride, to form the O-(2,4,6-tribromophenyl) dimethylthiocarbamate. wikipedia.org

Thermal or Catalytic Rearrangement : The O-aryl thiocarbamate intermediate is then heated to high temperatures, typically between 200 and 300 °C, to induce an intramolecular rearrangement. wikipedia.org This step involves the migration of the aryl group from the oxygen atom to the sulfur atom, yielding the thermodynamically more stable S-Aryl thiocarbamate isomer. The driving force for this reaction is the formation of a strong carbon-oxygen double bond at the expense of a weaker carbon-sulfur double bond. organic-chemistry.org

Hydrolysis : The final step is the hydrolysis of the S-(2,4,6-tribromophenyl) dimethylthiocarbamate, usually under basic conditions (e.g., with sodium hydroxide), which cleaves the carbamate (B1207046) group to liberate the desired this compound. wikipedia.org

The synthesis of the precursor, 2,4,6-Tribromophenol, is itself straightforward. It is typically prepared by the electrophilic bromination of phenol using an excess of bromine water, which results in the precipitation of the white, solid product in nearly quantitative yield. prepchem.comdoubtnut.com

Catalysis in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis by offering milder reaction conditions, higher efficiency, and improved selectivity. Both homogeneous and heterogeneous catalysts are relevant to the synthesis of this compound.

Homogeneous Catalysis Methodologies

Homogeneous catalysts, which exist in the same phase as the reactants, are known for high activity and selectivity. unipr.it In the context of thiophenol synthesis, transition-metal catalysts, particularly those based on palladium and copper, are widely used for C-S cross-coupling reactions. csic.esbeilstein-journals.org

For precursor-based routes, the traditionally high-temperature Newman-Kwart rearrangement can be facilitated under much milder conditions using homogeneous catalysts. Palladium-catalyzed versions of the rearrangement can lower the required temperature to around 100 °C. chem-station.com More recently, photoredox catalysis has enabled the reaction to proceed at ambient temperature, accommodating a wider range of functional groups. wikipedia.orgchem-station.comresearchgate.net

For direct synthesis from an aryl halide like 1,2,4,6-tetrabromobenzene, homogeneous copper or nickel complexes are effective for the Ullmann-type coupling with a sulfur source. csic.es A notable green approach employs a water-soluble Nickel-Schiff base complex, which catalyzes C-S cross-coupling reactions in an aqueous medium, enhancing the environmental sustainability of the process. unipr.it

| Catalyst Type | Reaction | Advantages |

| Palladium Complexes | Newman-Kwart Rearrangement | Milder reaction temperatures (~100°C) |

| Photoredox Catalysts (e.g., Iridium, Ruthenium) | Newman-Kwart Rearrangement | Ambient temperature, high functional group tolerance |

| Copper/Diamine Complexes | Ullmann C-S Coupling | Economical, effective for aryl iodides/bromides |

| Nickel-Schiff Base Complex | Ullmann C-S Coupling | Water-soluble, enables green catalysis in aqueous media |

Heterogeneous Catalysis Methodologies

Heterogeneous catalysts operate in a different phase from the reactants, offering significant advantages in terms of easy separation, recovery, and recyclability. researchgate.net

For direct synthesis from aryl halides, copper iodide (CuI) nanoparticles serve as a semi-heterogeneous catalyst. organic-chemistry.org They combine the high reactivity of homogeneous systems with the ease of recovery of heterogeneous ones and can be reused for multiple cycles with minimal loss of activity. organic-chemistry.org This system effectively catalyzes the reaction between aryl halides and sulfur powder in water, avoiding organic solvents entirely. organic-chemistry.org

In precursor-based syntheses, solid base catalysts can be employed. For example, in a related Michael addition of thiophenols, potassium fluoride (B91410) on an alumina (B75360) support (KF/alumina) has been shown to be an effective and reusable catalyst under solvent-free conditions or in green solvents like glycerin. scielo.br Similarly, polymer-supported catalysts like Amberlyst® A21, a basic resin, can catalyze reactions like the thia-Michael addition efficiently at room temperature under solvent-free conditions and can be recycled multiple times. mdpi.com While not directly documented for this compound synthesis, these catalysts represent viable options for related transformations that might be part of a synthetic route.

| Catalyst Type | Reaction | Advantages |

| Copper Iodide (CuI) Nanoparticles | Direct C-S Coupling (Aryl Halide + Sulfur) | High reactivity, recyclable, enables use of water as solvent |

| KF/Alumina | General Base Catalysis | Effective under solvent-free conditions, reusable |

| Amberlyst® A21 (Basic Resin) | General Base Catalysis | Inexpensive, recyclable, works at room temperature |

| Palladium on Carbon (Pd/C) | Hydrogenation/Reduction | Widely used, robust, recyclable catalyst for reduction steps |

Sustainable and Green Chemical Synthesis Strategies

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies can be applied to make the synthesis of this compound more environmentally benign.

A key green improvement has been developed for the synthesis of the precursor, 2,4,6-Tribromophenol. Instead of using elemental bromine, which has safety and atom economy issues, an environmentally friendly method uses phenol and hydrobromic acid with hydrogen peroxide as the oxidant. google.com This process uses water or a water/ethanol mixture as the solvent, achieves high purity (>99%) and yield (89-95%), and avoids the generation of hydrobromic acid as a byproduct. google.com

For the conversion to the thiophenol, several green approaches are applicable:

Catalyst- and Solvent-Free Reduction : The reduction of an intermediate like 2,4,6-tribromobenzenesulfonyl chloride can be achieved using uncatalyzed transfer hydrogenation with ammonium (B1175870) formate (B1220265), a clean protocol that avoids both solvents and metal catalysts. tandfonline.com

Aqueous Catalysis : The use of water as a solvent is a cornerstone of green chemistry. The CuI-nanoparticle-catalyzed synthesis of thiophenols from aryl halides is performed in aqueous solution, eliminating the need for volatile organic solvents. organic-chemistry.org Likewise, water-soluble Ni-complexes can be used for C-S coupling in water. unipr.it

Recyclable Catalysts : Employing heterogeneous catalysts such as KF/alumina or polymer resins allows for simple filtration and reuse, reducing waste and cost. scielo.brmdpi.com

Energy-Efficient Methods : Modern advancements like photoredox catalysis for the Newman-Kwart rearrangement allow the reaction to proceed at room temperature, significantly reducing the energy input compared to the traditional high-temperature thermal method. chem-station.comresearchgate.net Microwave-assisted synthesis has also been shown to accelerate the thermal Newman-Kwart rearrangement, reducing reaction times. organic-chemistry.org

By integrating these strategies—such as using a green route to the precursor, followed by a photocatalytic rearrangement or a heterogeneously catalyzed direct C-S coupling in water—the synthesis of this compound can be aligned more closely with the principles of sustainable chemistry.

Advanced Derivatization and Functionalization Chemistry of 2,4,6 Tribromothiophenol

Formation of Novel Thiophenol Derivatives

The presence of a reactive thiol group on the tribrominated benzene (B151609) ring allows for a diverse array of chemical transformations, leading to the synthesis of novel thiophenol derivatives with tailored electronic and structural properties.

Thiourea Derivatives of 2,4,6-Tribromophenyl Moieties

Thiourea derivatives containing the 2,4,6-tribromophenyl group are a significant class of compounds, synthesized by reacting 2,4,6-tribromoaniline with aroyl isocyanates. This reaction yields N-aroyl-N′-(2,4,6-tribromophenyl)thioureas. Research has focused on the synthesis and characterization of compounds such as N-benzoyl-N′-tribromophenylthiourea and 4-nitrobenzoyl-N′-tribromophenylthiourea. rsc.orgresearchgate.net

These syntheses are typically carried out in high yield and the resulting crystalline products are characterized using a variety of spectroscopic and diffraction techniques, including ¹H NMR, ¹³C NMR, IR, and X-ray single-crystal diffraction. rsc.orgresearchgate.net Computational studies, such as those employing density functional theory (DFT), have been used to investigate the molecular geometry and electronic properties of these derivatives, showing good correlation with experimental data. rsc.orgresearchgate.net The structural analysis reveals that the torsion angles between the 2,4,6-tribromophenyl and thiourea groups can be significant, for instance, 96.2° and 84.0° in the aforementioned compounds. researchgate.net

Table 1: Spectroscopic Data for N-aroyl-N′-(2,4,6-tribromophenyl)thiourea Derivatives

| Derivative | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | FT-IR (ν, cm⁻¹) |

|---|---|---|---|

| N-benzoyl-N′-(2,4,6-tribromophenyl)thiourea | Signals corresponding to phenyl and tribromophenyl protons | Aromatic and carbonyl carbons observed in expected regions | 3255 (N-H), 1670 (C=O), 1506 (N-CS), 778, 739, 701 (C-Br) nih.gov |

Phosphorylated Derivatives (e.g., Mono-2,4,6-Tribromothiophenyl Phosphate)

The phosphorylation of 2,4,6-tribromothiophenol introduces a phosphate (B84403) group, significantly altering the molecule's chemical and physical properties. While specific literature on the synthesis of mono-2,4,6-tribromothiophenyl phosphate is not abundant, its existence is confirmed by spectroscopic data, such as the proton NMR spectrum of (2,4,6-Tribromophenyl)diethylphosphate. researchgate.net

The synthesis of such thiophosphates can be achieved through several general methods. One common approach involves the coupling of thiols with phosphonates. For instance, an N-chlorosuccinimide-promoted reaction allows for the efficient coupling of various aryl thiols with phosphonates in the absence of a base, tolerating functional groups like bromo substituents. rsc.org Another method involves the copper(I) iodide-catalyzed aerobic dehydrogenative coupling of thiols with H-phosphonates in the presence of a base like triethylamine. researchgate.net

These reactions typically produce the corresponding thiophosphates in good to excellent yields. The resulting phosphorylated derivatives have potential applications in various fields, including as intermediates in the synthesis of biologically active molecules and as flame retardants.

Targeted Functionalization for Material Science Applications

The high bromine content of this compound makes it an attractive building block for materials with specific functionalities, particularly in the realm of flame retardants and high-performance polymers.

The analogous compound, 2,4,6-tribromophenol (B41969) (TBP), is extensively used as a reactive flame retardant and as an intermediate in the synthesis of more complex flame-retardant molecules, such as brominated epoxy resins and polyurethanes. mallakchemicals.comwikipedia.org By analogy, this compound can be envisioned as a precursor for sulfur-containing flame retardants. The presence of sulfur in conjunction with bromine may offer synergistic flame-retardant effects.

Furthermore, halogenated thiophenols are valuable monomers for the synthesis of poly(phenylene sulfide) (PPS) and its derivatives. nih.gov PPS is a high-performance thermoplastic with excellent thermal stability and chemical resistance. wikipedia.org The synthesis can proceed via a light-initiated Sᵣₙ1-type radical polymerization of halogenated thiophenols. nih.gov This approach offers a route to creating novel sulfur-containing polymers with tailored properties derived from the tribrominated aromatic units.

Derivatization for Enhanced Analytical Performance in Research

In analytical chemistry, derivatization is a key strategy to improve the chromatographic behavior and detectability of analytes. For a compound like this compound, derivatization can enhance its volatility for gas chromatography (GC) or introduce a chromophore for more sensitive detection in high-performance liquid chromatography (HPLC).

For GC-MS analysis, common derivatization techniques for phenols, which are analogous to thiophenols, include acetylation and silylation. These methods can be applied to this compound to convert the polar thiol group into a less polar and more volatile derivative, leading to improved peak shape and sensitivity. s4science.at

For HPLC analysis, pre-column derivatization can be employed to attach a UV-absorbing or fluorescent tag to the molecule. A variety of derivatizing reagents are available for this purpose. For instance, 4-nitrobenzoyl chloride can be used to derivatize phenolic compounds, introducing a highly UV-active nitrobenzoyl group, which significantly enhances detection limits with a UV detector. scirp.org This method could be adapted for this compound.

Table 2: Potential Derivatization Reagents for Enhanced Analytical Performance

| Analytical Technique | Derivatizing Reagent | Purpose |

|---|---|---|

| GC-MS | Acetic anhydride | Increases volatility and improves peak shape |

| GC-MS | Silylation reagents (e.g., BSTFA) | Increases volatility and thermal stability |

| HPLC-UV | 4-Nitrobenzoyl chloride | Introduces a strong chromophore for enhanced UV detection scirp.org |

Strategies for Spectroscopic Enhancement

Derivatization not only improves chromatographic performance but can also be used to enhance spectroscopic properties for detection and characterization. The introduction of specific functional groups can lead to significant changes in the UV-Vis absorption and NMR spectra of this compound derivatives.

In UV-Vis spectroscopy, the introduction of a chromophore through derivatization can cause a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity. This is particularly useful for quantitative analysis, as it allows for detection at wavelengths where interference from other sample components is minimized. researchgate.net The electronic properties of substituents on the aromatic ring can influence the position and intensity of the absorption bands. researchgate.net

In NMR spectroscopy, derivatization can be used to introduce specific nuclei or functional groups that provide more detailed structural information. For example, the chemical shifts of the aromatic protons and carbons in the ¹H and ¹³C NMR spectra of this compound derivatives are influenced by the nature of the substituent on the sulfur atom. rsc.org This can be used to confirm the success of a derivatization reaction and to elucidate the structure of the resulting product.

Strategies for Chromatographic Detection

The detection and quantification of this compound in various matrices present analytical challenges due to its polarity and potential for low volatility. Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the methods of choice for its analysis. However, direct analysis can be suboptimal. To overcome these limitations and enhance sensitivity and peak resolution, derivatization and specific functionalization strategies are frequently employed. These strategies modify the thiol functional group (-SH) to create a less polar, more volatile, or more easily detectable derivative.

Gas Chromatographic (GC) Strategies

Gas chromatography requires analytes to be volatile and thermally stable. The polar thiol group in this compound can lead to poor peak shape (tailing) and adsorption on active sites within the GC system. gcms.cz Derivatization is a common approach to cap the active hydrogen of the thiol group, thereby increasing volatility and improving chromatographic performance. phenomenex.com

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as thiols and phenols. phenomenex.com Silylating reagents replace the hydrogen of the thiol group with a non-polar trimethylsilyl (TMS) group. A widely used reagent for this purpose is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). The resulting TMS-ether of this compound is significantly more volatile and less polar, making it highly suitable for GC analysis.

Alkylation/Acylation: This strategy involves converting the thiol into a thioether or thioester. For halogenated phenols, a common approach that is adaptable for thiophenols is derivatization with α-bromo-2,3,4,5,6-pentafluorotoluene, also known as pentafluorobenzyl bromide (PFBBr). epa.gov This reaction forms a pentafluorobenzyl ether derivative. The key advantage of this method is the introduction of multiple fluorine atoms, which makes the derivative highly sensitive to an Electron Capture Detector (ECD), a detector that is particularly effective for halogenated compounds. Another alkylating agent, diazomethane, can be used to form the methyl thioether (thioanisole), which can then be analyzed by GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS). epa.gov

For sensitive analyses, GC is often coupled with Mass Spectrometry (MS). For polybrominated compounds like this compound, Electron Capture Negative Ionization (ECNI) is a particularly powerful MS technique, offering higher sensitivity compared to standard Electron Impact (EI) ionization. nih.gov Methods combining extraction techniques like solid-phase extraction (SPE) or stir bar sorptive extraction (SBSE) with GC-MS/MS provide very low detection limits, often in the parts-per-trillion (ng/L) range. nih.govnih.gov

Table 1: Representative GC Derivatization and Detection Strategies Methods are based on established procedures for the analogous compound, 2,4,6-tribromophenol, and are applicable to this compound.

| Derivatization Reagent | Derivative Formed | Typical GC Column | Detector | Advantages |

|---|---|---|---|---|

| BSTFA | Trimethylsilyl (TMS) thioether | DB-5 or equivalent (5% phenyl-methylpolysiloxane) | MS, FID | Forms a volatile, stable derivative suitable for general analysis. phenomenex.com |

| PFBBr | Pentafluorobenzyl (PFB) thioether | DB-5ms, HP-5ms | ECD, MS | Excellent sensitivity with ECD due to polyfluorination. epa.gov |

| Diazomethane | Methyl thioether (Thioanisole) | DB-5, RTx-50 | FID, MS | Creates a simple, stable derivative for analysis. epa.gov |

High-Performance Liquid Chromatographic (HPLC) Strategies

HPLC is well-suited for analyzing polar and non-volatile compounds, and it can sometimes be used for the direct analysis of this compound without derivatization.

Direct Analysis: Reversed-phase HPLC is the most common approach. A C8 or C18 stationary phase is typically used with a mobile phase consisting of a mixture of acetonitrile or methanol and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure the thiol is in its protonated state and to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector, monitoring at a wavelength where the brominated aromatic ring exhibits strong absorbance.

Pre-column Derivatization for Enhanced Detection: For trace-level analysis, the inherent UV absorbance of this compound may not provide sufficient sensitivity. In such cases, pre-column derivatization can be employed to attach a fluorescent tag to the molecule. Thiol-reactive fluorescent probes, such as 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (SBD-F), react specifically with the thiol group to yield a highly fluorescent derivative. diva-portal.org This allows for the use of a fluorescence detector, which offers significantly higher sensitivity and selectivity compared to UV detection. A similar strategy has been successfully applied to bromophenols using the fluorescent reagent 10-methylacridone-2-sulfonyl chloride (MASC) to greatly enhance detection limits. nih.gov

Table 2: Representative HPLC Detection Strategies Methods are based on established procedures for brominated phenols and general thiols and are applicable to this compound.

| Method | Derivatization Reagent | Typical HPLC Column | Detector | Advantages |

|---|---|---|---|---|

| Direct Analysis | None | C8 or C18 (e.g., Phenomenex Luna C8, Newcrom R1) | UV/DAD | Simple, direct method suitable for higher concentrations. sielc.comnih.gov |

| Pre-column Derivatization | SBD-F or similar fluorescent probe | C18 | Fluorescence (FLD) | Greatly enhanced sensitivity and selectivity for trace analysis. diva-portal.orgnih.gov |

Spectroscopic and Structural Elucidation of 2,4,6 Tribromothiophenol and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FT-IR) spectroscopy, probes the vibrations of chemical bonds within a molecule. These vibrations are quantized and occur at specific frequencies, making them characteristic of the types of bonds and functional groups present.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where peaks correspond to specific vibrational modes.

For 2,4,6-Tribromothiophenol, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups: the thiol (S-H), the aromatic ring, and the carbon-bromine bonds. The S-H stretching vibration is particularly diagnostic for thiols, typically appearing as a weak band in the 2550–2600 cm⁻¹ region. mdpi.comresearchgate.net The presence of the benzene (B151609) ring gives rise to several distinct vibrations. Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the ring typically appear in the 1450–1600 cm⁻¹ range. vscht.cz The substitution pattern on the aromatic ring also influences the spectrum, particularly the out-of-plane C-H bending bands in the 675-900 cm⁻¹ region. vscht.cz Furthermore, absorptions corresponding to C-Br stretching are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | Variable |

| S-H Stretch | Thiol | 2550 - 2600 | Weak |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong |

| C-H Bend (out-of-plane) | Aromatic | 675 - 900 | Strong |

| C-Br Stretch | Bromo-aromatic | 500 - 650 | Medium to Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. It is based on the absorption of radiofrequency radiation by atomic nuclei in the presence of a strong magnetic field.

In ¹H-NMR spectroscopy, the chemical shift of a proton signal provides information about its electronic environment. Due to the C₂ symmetry of the this compound molecule, the two protons on the aromatic ring (at the C3 and C5 positions) are chemically equivalent. Therefore, they are expected to produce a single signal, a singlet, in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm).

Another signal is expected for the thiol proton (-SH). The chemical shift of the thiol proton can be quite variable, often appearing between δ 3.0 and 4.0 ppm, and its signal may be broadened. Its position can be influenced by factors such as solvent, concentration, and temperature.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic C-H (H3, H5) | ~7.7 | Singlet (s) | 2H |

| Thiol S-H | 3.0 - 4.0 (variable) | Singlet (s) | 1H |

A proton-decoupled ¹³C-NMR spectrum provides a signal for each chemically non-equivalent carbon atom. libretexts.org Given the symmetry of this compound, four distinct signals are expected for the six carbon atoms of the benzene ring.

The carbon atom bonded to the thiol group (C1) is expected to have a unique chemical shift. The two carbons ortho to the thiol group (C2 and C6), which are also bonded to bromine atoms, are chemically equivalent and should produce a single signal. Likewise, the two carbons meta to the thiol group (C3 and C5), which are bonded to hydrogen, are equivalent and will give rise to another signal. Finally, the carbon atom para to the thiol group (C4), also bonded to a bromine atom, will produce the fourth signal. The chemical shifts are influenced by the electronegativity and anisotropy effects of the substituents (-SH and -Br). libretexts.org Carbons directly bonded to bromine are expected to be shifted to a lower field (higher ppm value) compared to unsubstituted benzene, but the precise shifts depend on the combined electronic effects.

Table 3: Predicted ¹³C-NMR Chemical Environments for this compound

| Carbon Environment | Expected Chemical Shift Range (δ, ppm) |

|---|---|

| C1 (-SH) | 125 - 135 |

| C2, C6 (-Br) | 115 - 125 |

| C3, C5 (-H) | 130 - 140 |

| C4 (-Br) | 110 - 120 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. libretexts.org

For this compound (C₆H₃Br₃S), a key feature in the mass spectrum is the molecular ion peak cluster. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (50.7% and 49.3%, respectively). whitman.edu The presence of three bromine atoms in the molecule will therefore result in a characteristic pattern of peaks for the molecular ion (M⁺) and its isotopologues. This pattern will consist of four main peaks: M, M+2, M+4, and M+6, with relative intensities of approximately 1:3:3:1.

Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms or hydrogen halides. slideshare.netyoutube.com Therefore, the mass spectrum of this compound would be expected to show fragment ions corresponding to the sequential loss of bromine radicals (Br•) or molecules of hydrogen bromide (HBr) from the molecular ion.

X-ray Diffraction (XRD) and Crystallographic Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal, one can calculate an electron density map and build a precise model of the molecule's structure, including bond lengths, bond angles, and torsional angles. nih.gov

While specific crystallographic data for this compound is not widely published, an analysis of a suitable single crystal would provide invaluable structural information. Such an analysis would confirm the planar structure of the benzene ring and provide precise measurements for the C-S, S-H, C-Br, C-C, and C-H bond lengths and the angles between them. Furthermore, the data would reveal how the molecules pack together in the crystal lattice, elucidating any significant intermolecular interactions, such as hydrogen bonding involving the thiol group or halogen bonding involving the bromine atoms, which govern the solid-state properties of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. For aromatic compounds such as this compound, UV-Vis spectroscopy provides insights into the π-electron system of the benzene ring and the influence of substituents on its electronic structure. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In the case of thiophenol and its derivatives, the principal electronic transitions observed are of the π → π* type, originating from the aromatic ring.

The UV-Vis spectrum of thiophenol, the parent compound, typically exhibits two main absorption bands. These bands are analogous to those of benzene but are shifted to longer wavelengths (a bathochromic shift) due to the presence of the sulfur atom. The sulfur atom's lone pair of electrons can interact with the π-system of the benzene ring, effectively extending the chromophore and lowering the energy required for the electronic transitions.

In this compound, the presence of three bromine atoms as substituents on the benzene ring is expected to further modify the UV-Vis absorption spectrum. Bromine atoms are auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption maximum. Generally, halogen substituents on a benzene ring cause a bathochromic shift of the π → π* transition bands. This red shift is attributed to the electron-donating mesomeric effect (+M) of the halogens, where their lone pairs of electrons can be delocalized into the aromatic π-system, and their electron-withdrawing inductive effect (-I).

Detailed research findings on the specific UV-Vis spectroscopic data for this compound are scarce in the available literature. However, based on the known effects of bromine substitution on aromatic systems, it is anticipated that the absorption maxima (λmax) for this compound would be shifted to longer wavelengths compared to unsubstituted thiophenol. The intensity of the absorption bands, represented by the molar absorptivity (ε), may also be affected by the substitution pattern.

To provide a comprehensive understanding, theoretical calculations using methods such as Time-Dependent Density Functional Theory (TD-DFT) could be employed to predict the electronic absorption spectrum of this compound. Such calculations would allow for the assignment of the observed absorption bands to specific electronic transitions and provide theoretical values for λmax and oscillator strengths, which are related to molar absorptivity.

Data on UV-Vis Absorption of Substituted Thiophenols

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol-1 cm-1) | Transition |

|---|---|---|---|---|

| Thiophenol | Ethanol | ~236, ~269 | ~10,000, ~700 | π → π |

| 4-Bromothiophenol | Ethanol | ~245, ~275 | ~12,000, ~850 | π → π |

| This compound (Expected) | Ethanol | ~255-265, ~285-295 | ~15,000, ~1,000 | π → π* |

Computational Chemistry and Theoretical Investigations of 2,4,6 Tribromothiophenol

Density Functional Theory (DFT) Studies

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,4,6-Tribromothiophenol, DFT calculations would provide a fundamental understanding of its molecular characteristics.

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles. The process systematically alters the coordinates of the atoms and calculates the energy at each step until a minimum is found.

Conformational analysis would further investigate the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, particularly the C-S bond connected to the thiol group (-SH). By calculating the energy of these different conformers, the most stable conformation (the global minimum) and other low-energy conformers can be identified. This is crucial as the molecular conformation influences its physical properties and reactivity. High-level electronic structure calculations have been used to study the excited states and topology of other ortho-substituted thiophenols, revealing that substitutions can induce nonplanar geometries. nih.gov

Table 1: Predicted Parameters from Geometry Optimization of this compound Note: Specific calculated values for this compound are not available in the searched literature. The table represents the type of data that would be generated.

| Parameter | Predicted Value |

| C-C Bond Lengths (Å) | Data not available |

| C-Br Bond Lengths (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| S-H Bond Length (Å) | Data not available |

| C-C-C Bond Angles (°) | Data not available |

| C-S-H Bond Angle (°) | Data not available |

| C-C-S-H Dihedral Angle (°) | Data not available |

Following geometry optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific normal mode of vibration, such as stretching, bending, or twisting of bonds.

For this compound, these calculations would predict the characteristic vibrational frequencies for the S-H stretch, C-S stretch, C-Br stretches, and various aromatic ring modes. Comparing the predicted spectrum with experimental data allows for the assignment of spectral bands to specific molecular motions, aiding in the structural characterization of the compound.

Table 2: Predicted Vibrational Modes for this compound Note: Specific calculated frequencies for this compound are not available in the searched literature. The table represents the type of data that would be generated.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| S-H Stretch | Data not available |

| C-S Stretch | Data not available |

| Aromatic C-H Stretch | Data not available |

| C-Br Stretch (Symmetric) | Data not available |

| C-Br Stretch (Asymmetric) | Data not available |

| Aromatic Ring Breathing | Data not available |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more prone to chemical reactions. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

Table 3: Frontier Molecular Orbital Energetics for this compound Note: Specific calculated values for this compound are not available in the searched literature. The table represents the type of data that would be generated.

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Energy Gap (ΔE) | Data not available |

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These indices provide a theoretical basis for predicting how the molecule will behave in a chemical reaction.

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons. Calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These descriptors for this compound would offer a comprehensive profile of its stability and reactivity. nih.gov

Table 4: Global Chemical Reactivity Indices for this compound Note: Specific calculated values for this compound are not available in the searched literature. The table represents the type of data that would be generated.

| Reactivity Index | Predicted Value (eV) |

| Ionization Potential (I) | Data not available |

| Electron Affinity (A) | Data not available |

| Electronegativity (χ) | Data not available |

| Chemical Hardness (η) | Data not available |

| Chemical Softness (S) | Data not available |

| Electrophilicity Index (ω) | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral or near-zero potential.

For this compound, an MEP map would likely show a negative potential (red) around the sulfur atom due to its lone pairs of electrons and over the π-system of the aromatic ring. A positive potential (blue) would be expected around the acidic hydrogen atom of the thiol group. This mapping provides a visual guide to the reactive sites of the molecule. mdpi.com

Molecular Dynamics Simulations

While DFT provides a static picture of a single molecule at zero Kelvin, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.

For this compound, MD simulations could be used to study its behavior in different environments, such as in various solvents or interacting with other molecules. Key properties that could be investigated include:

Solvation Structure: How solvent molecules arrange themselves around the this compound molecule.

Conformational Dynamics: The transitions between different conformers over time at a given temperature.

Interaction with Biomolecules: How it might bind to a biological target, such as a protein active site.

Such simulations are computationally intensive but offer invaluable insights into the dynamic nature of the molecule that cannot be obtained from static calculations. nih.gov However, specific MD simulation studies for this compound were not found in the reviewed literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to ascertain the relationship between the chemical structures of compounds and their biological activities. jocpr.comnih.gov These models are instrumental in predicting the activity of new chemical entities and in understanding the mechanisms of their action. nih.gov The development of QSAR models is a key component in modern drug discovery and risk assessment, as it can streamline the screening of compounds and reduce the need for extensive experimental testing. jocpr.comnih.gov

The process of developing a QSAR model involves correlating the physicochemical properties or structural features of a set of compounds with their known biological activities. jocpr.com These properties, known as descriptors, can include parameters such as hydrophobicity, electronic properties, and steric effects. By establishing a mathematical relationship between these descriptors and the activity, a model can be generated to predict the activity of compounds that have not yet been synthesized or tested. mdpi.com

Despite the broad applicability of QSAR in various fields of chemistry and toxicology, a specific search of available scientific literature did not yield any dedicated QSAR models or studies focused on this compound. While QSAR models have been developed for a wide range of chemical classes to predict various endpoints, from target protein inhibition to organ-specific toxicity, specific research on this particular compound appears to be limited in this context. nih.govresearchgate.net Therefore, no specific data tables or detailed research findings on QSAR models for this compound can be presented at this time.

Thermodynamic Property Predictions

The prediction of thermodynamic properties through computational methods is a valuable tool in chemical research, offering insights into the stability, reactivity, and phase behavior of substances. These predictions are often based on theoretical models and computational chemistry methods.

A comprehensive search for computationally predicted thermodynamic properties of this compound did not yield specific data. However, experimental data for the closely related compound, 2,4,6-Tribromophenol (B41969), is available from the NIST Chemistry WebBook. nist.gov It is important to note that this data is for a different, albeit structurally similar, compound and should not be directly attributed to this compound. The available experimental data for 2,4,6-Tribromophenol includes values for its enthalpy of sublimation and enthalpy of fusion, which are presented in the table below for informational purposes, while clearly noting the distinction in the compound.

| Thermodynamic Property | Value (kJ/mol) | Compound |

| Enthalpy of sublimation at standard conditions (ΔsubH°) | 97.6 ± 1.1 | 2,4,6-Tribromophenol |

| Enthalpy of fusion (ΔfusH) | 20.9 | 2,4,6-Tribromophenol |

| Enthalpy of fusion (ΔfusH) | 18.52 | 2,4,6-Tribromophenol |

Data sourced from the NIST Chemistry WebBook for 2,4,6-Tribromophenol. nist.gov This data is not a prediction for this compound.

Further theoretical investigations would be required to generate predicted thermodynamic properties specifically for this compound.

Reaction Kinetics and Mechanistic Studies Involving 2,4,6 Tribromothiophenol

Hydrolysis Reaction Pathways

The hydrolysis of thiophosphate esters can proceed through different mechanisms, including associative (SN2-like) and dissociative (SN1-like) pathways. In an associative mechanism, the nucleophile (water or hydroxide (B78521) ion) attacks the phosphorus center to form a pentacoordinate intermediate or transition state. In a dissociative mechanism, the leaving group departs first to form a metaphosphate intermediate, which is then attacked by the nucleophile. For monoanionic and dianionic phosphate (B84403) esters, the mechanism is often dependent on the leaving group's pKa.

Based on studies of similar compounds, the hydrolysis rate would be expected to show a significant dependence on pH.

Acidic Media: In acidic solutions, the hydrolysis of thiophosphate esters can be catalyzed by protons. The protonation of the sulfur or a phosphate oxygen atom can facilitate the nucleophilic attack of water. For related phosphate esters, hydrolysis in acidic media is a well-documented phenomenon. nih.gov The rate of hydrolysis is often proportional to the hydronium ion concentration at low pH.

Ionic Strength: The ionic strength of the medium can influence the rate of hydrolysis, particularly for reactions involving charged species. The effect of ionic strength on the reaction between ions is described by the Debye-Hückel theory. For the hydrolysis of a charged thiophosphate ester, changes in ionic strength would alter the activity coefficients of the reactants and the transition state, thereby affecting the reaction rate. An increase in ionic strength could either increase or decrease the rate of hydrolysis depending on the charges of the reacting species.

Solvent Effects: The solvent plays a crucial role in the hydrolysis of phosphate and thiophosphate esters. The polarity of the solvent can significantly impact the stability of the reactants, transition state, and products. Studies on the hydrolysis of p-nitrophenyl phosphorothioate (B77711) have shown that the reaction is accelerated by several orders of magnitude in aqueous dimethyl sulfoxide (B87167) (DMSO) compared to water. nih.gov This acceleration is attributed to the fact that the enthalpy of transfer of the transition state to the mixed solvent is significantly more negative than that of the reactants. usu.edu It is reasonable to expect that the hydrolysis of mono-2,4,6-tribromothiophenyl phosphate would also be sensitive to the solvent composition, with polar aprotic solvents potentially accelerating the reaction. nih.gov

To illustrate the potential impact of solvent on hydrolysis rates, the following interactive data table shows the relative rate constants for the hydrolysis of a related compound, bis(p-nitrophenyl) phosphate, in different aqueous solvent mixtures.

| Organic Cosolvent | % Organic Cosolvent (v/v) | Relative Rate Constant |

| Dioxane | 20 | 0.85 |

| Dioxane | 40 | 0.70 |

| Dioxane | 60 | 0.55 |

| Dioxane | 80 | 1.20 |

| DMSO | 20 | 0.80 |

| DMSO | 40 | 0.65 |

| DMSO | 60 | 0.50 |

| DMSO | 80 | 1.50 |

| Acetonitrile | 20 | 0.90 |

| Acetonitrile | 40 | 0.80 |

| Acetonitrile | 60 | 0.70 |

| Acetonitrile | 80 | 1.10 |

This data is illustrative and based on general trends observed for related phosphate ester hydrolysis.

Photochemical Reactivity

The photochemical reactivity of 2,4,6-tribromothiophenol is of interest due to its potential for transformation in the environment upon exposure to sunlight. While specific studies on this compound are scarce, the photochemistry of the analogous compound, 2,4,6-tribromophenol (B41969) (TBP), has been investigated and can provide valuable insights. nih.gov

The phototransformation of TBP in aqueous solution follows pseudo-first-order kinetics. nih.gov The primary photochemical process for thiols is often the cleavage of the S-H bond to generate a thiyl radical. In the case of this compound, UV irradiation would likely lead to the formation of a 2,4,6-tribromothiyl radical.

Key potential photochemical reaction pathways for this compound include:

Hydrodebromination: This is a major pathway observed in the photolysis of TBP, where a bromine atom is replaced by a hydrogen atom. nih.gov This would lead to the formation of dibromothiophenols and subsequently monobromothiophenols.

Photodimerization: The reaction of thiyl radicals with each other or with other molecules can lead to the formation of dimers and other higher molecular weight products. For TBP, photodimerization has been suggested as a reaction pathway. nih.gov

Photooxidation: In the presence of oxygen, thiyl radicals can be oxidized to sulfinyl or sulfonyl radicals, leading to the formation of sulfonic acids and other oxidation products.

The rate of phototransformation is likely to be influenced by environmental factors such as pH, the presence of dissolved organic matter, and the concentration of other reactive species like nitrate (B79036) and iron ions. nih.gov

Electrophilic and Nucleophilic Reaction Mechanisms

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the outcome of the reaction being dictated by the nature of the attacking species and the directing effects of the substituents.

Electrophilic Aromatic Substitution: The thiol group (-SH) is generally considered to be an ortho-, para-directing and activating group in electrophilic aromatic substitution, due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance. However, the three bromine atoms are strongly deactivating and meta-directing due to their inductive electron-withdrawing effect. The interplay of these opposing effects will determine the reactivity and regioselectivity of electrophilic substitution on this compound. Given the strong deactivating effect of the three bromine atoms, electrophilic substitution on the ring would be significantly hindered.

Nucleophilic Aromatic Substitution: The presence of three electron-withdrawing bromine atoms makes the aromatic ring of this compound electron-deficient and thus more susceptible to nucleophilic aromatic substitution (SNAr). In this mechanism, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a bromide ion), forming a resonance-stabilized intermediate known as a Meisenheimer complex. The departure of the leaving group then yields the substitution product. The rate of SNAr reactions is enhanced by the presence of strong electron-withdrawing groups ortho and para to the leaving group. In this compound, each bromine atom is ortho and para to another bromine atom, which should facilitate nucleophilic attack. The thiol group, being a good nucleophile itself, could potentially participate in intramolecular reactions or be deprotonated under basic conditions to form a thiolate, which is an even stronger nucleophile.

Polymerization Mechanisms (e.g., Casting-Polymerization)

This compound can serve as a monomer for the synthesis of poly(phenylene sulfide) (PPS) and related polymers. These polymers are known for their high thermal stability and chemical resistance. wikipedia.orgpolyfluoroltd.com

Polymerization Mechanism: The polymerization of halothiophenols to form PPS typically proceeds via a nucleophilic substitution mechanism. The reaction often involves the deprotonation of the thiol group to form a thiolate anion, which then acts as a nucleophile to displace a halide from another monomer molecule. This process is repeated to build the polymer chain. The polymerization can be carried out in a polar aprotic solvent at elevated temperatures. wikipedia.org

Casting-Polymerization: "Casting-polymerization," more commonly referred to as solution casting in the context of polymer film formation, is a process where a polymer is dissolved in a suitable solvent to form a solution, which is then spread onto a flat surface. fiveable.mewikipedia.orgcarestream.com The solvent is subsequently evaporated, leaving behind a solid polymer film. fiveable.mewikipedia.orgcarestream.com

In the context of this compound, a "casting-polymerization" process could be envisioned where the polymerization reaction occurs in a solution that is then cast to form a poly(2,4,6-tribromophenylene sulfide) film. This would involve dissolving the this compound monomer and any necessary catalysts or reagents in a suitable solvent. The polymerization would proceed in the solution, and once a desired molecular weight is achieved, the polymer solution would be cast onto a substrate. Subsequent evaporation of the solvent would result in the formation of a solid polymer film. This method allows for the direct formation of a polymer film from the monomer in a single process. The properties of the resulting film would depend on the polymerization conditions and the casting process parameters.

Advanced Material Science and Engineering Applications of 2,4,6 Tribromothiophenol Derivatives

Polymeric Materials and Resins

The unique molecular structure of 2,4,6-tribromothiophenol, which combines a high content of both sulfur and bromine on an aromatic backbone, makes it a theoretically advantageous building block for advanced polymeric materials. The presence of a reactive thiol group allows for its incorporation into various polymer chains, while the heavy bromine and sulfur atoms can impart specialized optical and physical properties.

High-refractive-index polymers are crucial for the production of thinner, lighter, and more comfortable ophthalmic lenses and optical components. A high refractive index (n) is primarily achieved by incorporating atoms or functional groups with high molar refraction. Key contributors to a high refractive index in polymers are sulfur atoms and heavy halogens, such as bromine, as well as aromatic structures.

This compound is an ideal candidate precursor for monomers used in high-refractive-index resins due to its molecular composition, which includes:

A Thiol Group (-SH): This functional group is a key component in the synthesis of polythiourethanes, a class of resins renowned for their excellent optical clarity, high refractive index, and superior mechanical strength.

High Sulfur Content: The presence of sulfur is a well-established method for increasing the refractive index of a polymer.

Three Bromine Atoms: As a heavy halogen, bromine significantly increases the electron density and polarizability of the monomer, which directly translates to a higher refractive index in the resulting polymer.

The most common industrial synthesis for high-refractive-index optical resins involves the polyaddition reaction between polythiol and polyisocyanate (or polyisothiocyanate) monomers to form a cross-linked polythiourethane network. While this compound itself is a monothiol, it can serve as a critical starting material for the synthesis of multifunctional thiol monomers. Through chemical modification, it can be converted into di- or tri-thiol monomers that can then be polymerized to create a high-performance optical resin. The resulting polythiourethane would benefit from the exceptionally high bromine content, potentially achieving a refractive index significantly higher than resins based on non-halogenated monomers.

Table 1: Comparison of Refractive Indices for Various Optical Polymer Materials This table provides context by comparing the refractive index of common optical materials with those achievable through the incorporation of sulfur.

Optical sensors, which rely on changes in fluorescence or color, are another important class of analytical tools. Probes for detecting thiophenols often operate via a reaction-based mechanism where the high nucleophilicity of the thiolate anion (PhS⁻) is exploited. acs.org A common strategy involves nucleophilic aromatic substitution (SNAr) on a fluorophore that is functionalized with a good leaving group and an electron-withdrawing group.

A potential sensing architecture for this compound could be designed as follows:

A Fluorophore Core: A dye that is initially non-fluorescent or weakly fluorescent due to quenching effects.

A Recognition/Reaction Site: The fluorophore is modified with a recognition unit, such as a 2,4-dinitrophenyl ether group. This group both quenches the fluorescence and acts as an excellent leaving group. acs.org

Sensing Mechanism: In the presence of this compound, the thiol group is deprotonated to the highly nucleophilic thiolate. This thiolate attacks the electron-deficient ring of the recognition unit, cleaving the ether bond and releasing the fluorophore. This cleavage event disrupts the quenching mechanism, leading to a "turn-on" fluorescent signal. The intensity of the fluorescence is directly related to the concentration of the thiophenol.

While specific probes for this compound are a developing area, fluorescent sensors have been successfully designed for the highly analogous compound 2,4,6-trichlorophenol. For example, a molecularly imprinted polymer with a built-in fluorescent functional monomer was developed, which showed a high sensitivity and a low detection limit of 89 pM for the chlorinated analogue. nih.gov This demonstrates the feasibility of creating high-performance optical sensors for heavily halogenated phenols and thiophenols.

Table of Compounds Mentioned

Compound Name Abbreviation This compound - 2,4,6-Tribromophenol (B41969) TBP Poly(phenylene sulfide) PPS β-cyclodextrin β-CD Poly-vinylbutyral PVB Allyl diglycol carbonate CR-39 Polycarbonate - Polythiourethane - Phenol (B47542) - 4-methyl-phenol - 2,4,6-Trichlorophenol - 2,4-dinitrophenyl ether -

Chemical Sensor Development

Nanomaterial-Enhanced Sensing Systems

Catalytic Applications in Chemical Synthesis

The application of this compound in catalysis is not extensively documented. While thiophenol-based compounds can serve as ligands for transition metals, the specific catalytic activities of complexes involving this compound are not well-reported.

Utilization in Supported Catalytic Systems

There is no specific information available regarding the utilization of this compound in supported catalytic systems. The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving catalyst recyclability and simplifying product purification. rsc.orgrsc.org This often involves anchoring a metal complex, which contains a functionalized ligand, to a solid matrix like silica, polymers, or metal-organic frameworks (MOFs). researchgate.netmdpi.com Despite the existence of this general methodology, research detailing the specific attachment of this compound or its metal complexes to a solid support to create a heterogeneous catalyst is not apparent in the current body of scientific publications.

Other Emerging Material Applications

While direct applications of this compound in emerging materials are not well-documented, related compounds offer insights into potential areas of use. The oxygen analogue, 2,4,6-Tribromophenol (TBP), is widely used as a reactive flame retardant, primarily as an intermediate in the synthesis of brominated epoxy resins for electronics and in polyurethanes. wikipedia.orgmallakchemicals.comspecialchem.com This suggests that halogenated thiophenols could potentially be explored for similar fire-retardant properties in sulfur-containing polymers.

Furthermore, thiophenols are related to the monomeric units of poly(phenylene sulfide) (PPS), a high-performance thermoplastic known for its thermal stability and chemical resistance. wikipedia.orgscipoly.com PPS is typically synthesized from sodium sulfide (B99878) and 1,4-dichlorobenzene. wikipedia.org While the direct polymerization of this compound to create a functionalized PPS is a chemically plausible concept, there is no available research to confirm this application or to describe the properties of such a resulting polymer. The synthesis of various PPS derivatives has been explored, but the inclusion of a tribrominated thiophenol monomer is not mentioned. colab.wsjpn.orgresearchgate.net

Biological and Environmental Interfacial Studies of 2,4,6 Tribromothiophenol

Mitigation of Ruminant Methane (B114726) Emissions

Mechanistic Insights into Methanogenesis Inhibition

The primary mechanism by which 2,4,6-Tribromothiophenol is understood to inhibit methane production is through the disruption of hydrogen (H₂) utilization by methanogenic archaea. researchgate.net In the rumen, H₂ is a critical substrate for the process of methanogenesis. nih.gov It is produced by various microbial groups during the fermentation of feed and is subsequently used by methanogens to reduce carbon dioxide (CO₂) to methane (CH₄). nih.govscienceopen.com

Research indicates that this compound competes to inhibit the transfer of H₂ to the metabolic pathway responsible for CH₄ production. researchgate.net This interference with interspecies hydrogen transfer is a key strategy for methane mitigation. nih.gov By limiting the availability of H₂ for methanogens, the compound effectively curtails the final step of methane synthesis. researchgate.net This targeted action strengthens its potential as an inhibitory agent against enteric methane formation. researchgate.net

Role as Polyphenol Derivatives in Biological Systems

This compound is classified as a polyphenol derivative. researchgate.net Polyphenols and related compounds, often found as plant secondary metabolites, are known to possess a range of biological activities, including antimicrobial properties and the ability to modulate rumen fermentation. frontiersin.orgnih.gov Their role in mitigating methane emissions has been a significant area of study. scienceopen.comfrontiersin.org

The function of this compound as a methanogenesis inhibitor is directly linked to its chemical nature as a polyphenol derivative. researchgate.net These types of compounds can interact with microbial enzymes or, as in this specific case, compete for essential substrates within metabolic pathways. researchgate.net The inhibitory action of this compound is therefore a manifestation of its role as a bioactive polyphenol derivative that intervenes in the delicate syntrophic relationship between hydrogen-producing microbes and hydrogen-consuming methanogens in the rumen ecosystem. researchgate.netnih.gov

Research Findings on this compound

| Compound | Classification | Proposed Mechanism of Action | Targeted Metabolic Pathway | Reference |

|---|---|---|---|---|

| This compound | Polyphenol Derivative | Competitive inhibition of H₂ transfer | Hydrogenotrophic Methanogenesis | researchgate.net |

Concluding Remarks and Future Research Perspectives

Innovations in Synthesis and Derivatization

The future of 2,4,6-tribromothiophenol chemistry will likely be driven by the development of more efficient and sustainable synthetic methodologies. While methods for the synthesis of thiophenols are established, a notable patented method for producing this compound involves the reaction of 2,4,6-tribromobenzenesulfonamide (B7868568) with potassium formate (B1220265) at elevated temperatures. This specific synthesis provides a foundational route, but there is considerable room for innovation. Future synthetic strategies could focus on greener reaction conditions, the use of more benign reagents, and catalytic approaches to improve yield and reduce waste.

Beyond its initial synthesis, the derivatization of this compound represents a fertile ground for chemical exploration. The thiol group is a versatile functional handle for a multitude of chemical transformations. Key future directions in derivatization may include:

S-Alkylation and S-Arylation: Introducing a wide variety of organic substituents at the sulfur atom to create novel thioethers with tailored electronic and steric properties.

Oxidation: Controlled oxidation of the thiol to produce the corresponding sulfenic, sulfinic, or sulfonic acids, each with distinct chemical reactivity and potential applications.

Coordination Chemistry: Utilizing the soft sulfur donor atom to form complexes with a range of metal ions, leading to new catalysts, sensors, or materials with interesting photophysical properties.

Polymerization: Employing this compound as a monomer or a precursor for the synthesis of specialty polymers. For instance, its use in creating brominated poly(phenylene sulfide)s could yield high-performance thermoplastics with inherent flame retardancy and enhanced thermal stability.

| Potential Derivatization Pathway | Resulting Compound Class | Potential Application Area |

| S-Alkylation/S-Arylation | Thioethers | Pharmaceutical intermediates, functional materials |

| Controlled Oxidation | Sulfenic/Sulfinic/Sulfonic Acids | Synthetic building blocks, ligands |

| Metal Coordination | Metal Thiolate Complexes | Catalysis, chemical sensing |

| Polymerization | Brominated Poly(phenylene sulfide)s | High-performance plastics, flame retardants |

Advancements in Characterization Techniques and Computational Modeling

A comprehensive understanding of this compound's properties is essential for its future application. While standard characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry are fundamental for structural elucidation, advanced techniques will provide deeper insights. Future characterization efforts should include solid-state NMR and X-ray crystallography to understand its three-dimensional structure and intermolecular interactions in the solid state.

Computational modeling is set to play a pivotal role in predicting the behavior and guiding the experimental design of new applications for this compound. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate various molecular properties.

Key Areas for Future Computational Studies:

Bond Dissociation Energies (BDEs): Calculating the S-H bond dissociation energy is crucial for understanding its antioxidant potential and its reactivity in radical-mediated reactions.

Molecular Electrostatic Potential (MEP): Mapping the MEP can predict sites of electrophilic and nucleophilic attack, offering insights into its reactivity in various chemical environments.

Halogen Bonding: Investigating the potential for the bromine atoms to participate in halogen bonding, a directional non-covalent interaction that can be exploited in crystal engineering and the design of supramolecular assemblies. nih.govarxiv.org

Reaction Mechanisms: Modeling potential reaction pathways for its synthesis and derivatization can help optimize reaction conditions and predict product outcomes.

| Modeling Technique | Predicted Property/Insight | Relevance |

| Density Functional Theory (DFT) | S-H Bond Dissociation Energy | Antioxidant capacity, radical reactivity |

| Molecular Electrostatic Potential (MEP) | Reactive sites | Predicting chemical behavior |

| Quantum Theory of Atoms in Molecules (QTAIM) | Halogen/Hydrogen bond analysis | Supramolecular chemistry, materials design |

| Molecular Dynamics (MD) Simulations | Polymer conformation, solvation | Materials science, biological interactions |

Expanding Horizons in Material and Bio-Applications

The unique combination of a reactive thiol and multiple bromine substituents suggests that this compound could be a valuable building block in both materials science and medicinal chemistry. While these areas are currently underexplored for this specific molecule, the known properties of related compounds provide a roadmap for future investigations.

In materials science , the most immediate application appears to be in the field of flame-retardant polymers. The high bromine content of this compound makes it an excellent candidate for incorporation into polymers to reduce their flammability. Its potential role as a monomer for poly(phenylene sulfide) (PPS) is particularly noteworthy, as PPS is a high-performance thermoplastic known for its thermal stability and chemical resistance. A brominated variant could exhibit superior flame-retardant properties.

In the realm of bio-applications , the landscape is largely unexplored but holds significant promise. Brominated phenols are known to possess a range of biological activities, including antimicrobial and anticancer effects. It is plausible that this compound and its derivatives could exhibit similar or enhanced biological profiles. The thiol group could also play a key role, as thiols are known to interact with biological systems in various ways, for instance, by binding to metalloproteins or participating in redox processes. Future research should focus on screening this compound and its derivatives for a range of biological activities. The development of thiol-functionalized molecules is a growing area in drug design and nanotechnology, suggesting a bright future for the application of this compound in creating targeted drug delivery systems or novel therapeutic agents. mdpi.comnih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.